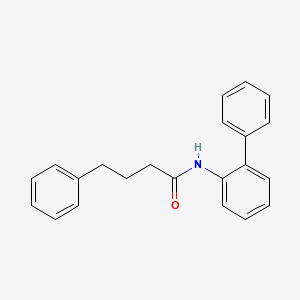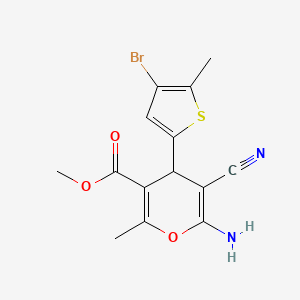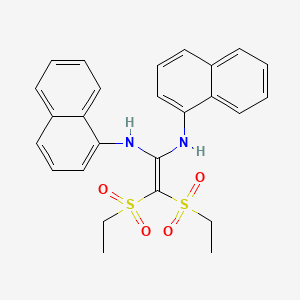![molecular formula C20H19N3O2 B4890768 N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B4890768.png)
N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered in 2009 and has since been studied extensively due to its potential therapeutic applications. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes.
Mecanismo De Acción
N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide inhibits PLD activity by binding to the active site of the enzyme. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA). N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide binds to the catalytic site of PLD and prevents the hydrolysis of phosphatidylcholine, thereby reducing the production of PA.
Biochemical and Physiological Effects:
N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide has been shown to have a variety of biochemical and physiological effects. Inhibition of PLD by N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide has been shown to reduce cell migration and invasion in cancer cells. N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide in lab experiments is its specificity for PLD. This allows researchers to selectively inhibit PLD activity without affecting other cellular processes. However, one limitation of using N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide. One area of research could be the development of more potent and selective PLD inhibitors. Another area of research could be the investigation of the role of PLD in various diseases, including cancer and inflammatory disorders. Additionally, the development of new methods for delivering N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide to cells could expand its potential therapeutic applications.
Métodos De Síntesis
N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide can be synthesized using a multi-step process that involves the reaction of isonicotinoyl chloride with 3-furylmethylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with 1,2,3,4-tetrahydroisoquinoline in the presence of acetic acid.
Aplicaciones Científicas De Investigación
N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide has been widely used in scientific research due to its ability to inhibit PLD activity. PLD is involved in many cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. Inhibition of PLD by N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide has been shown to have a variety of effects on cellular processes, including changes in cell morphology, cell migration, and cell proliferation.
Propiedades
IUPAC Name |
N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(16-4-8-21-9-5-16)22-19-3-1-2-17-13-23(10-6-18(17)19)12-15-7-11-25-14-15/h1-5,7-9,11,14H,6,10,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEUXTSTABVEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)NC(=O)C3=CC=NC=C3)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(4-chlorophenyl)-4-piperidinol](/img/structure/B4890702.png)
![2-{5-[4-(allyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4890708.png)

![8-methyl-7-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4890719.png)

![5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B4890731.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide](/img/structure/B4890749.png)
![1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4890757.png)

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzamide](/img/structure/B4890775.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-pyridinamine](/img/structure/B4890782.png)
![3-methyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4890790.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4890791.png)